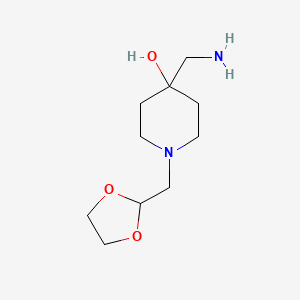
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with formaldehyde and a suitable amine to introduce the aminomethyl group. The 1,3-dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and catalysts to facilitate the reactions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the dioxolane ring may enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidine: Similar structure but lacks the hydroxyl group.
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidone: Contains a ketone group instead of a hydroxyl group.
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinecarboxylic acid: Features a carboxylic acid group.
Uniqueness
The presence of both the aminomethyl and dioxolane groups in 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol makes it unique compared to similar compounds
Properties
CAS No. |
278805-33-7 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O3/c11-8-10(13)1-3-12(4-2-10)7-9-14-5-6-15-9/h9,13H,1-8,11H2 |
InChI Key |
CLZQNNVZKPINPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)O)CC2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


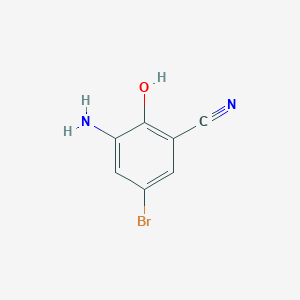

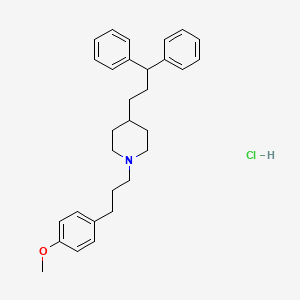
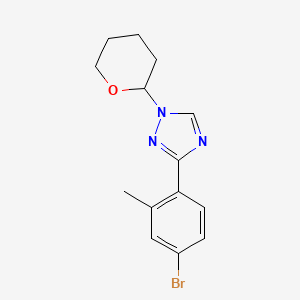
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
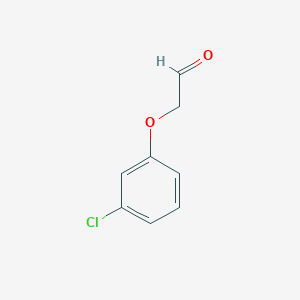
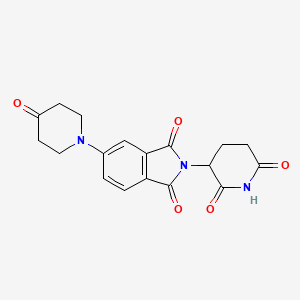
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
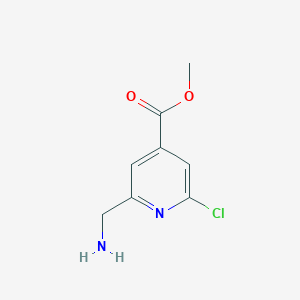

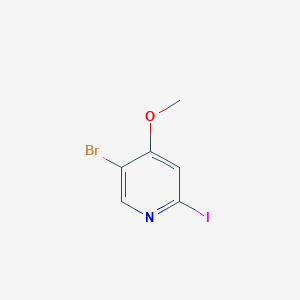
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
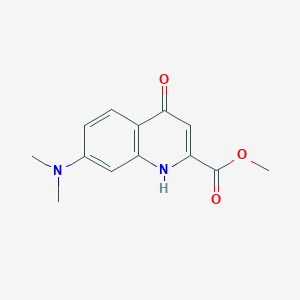
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
